1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
CAS No.: 900892-67-3
Cat. No.: VC6898950
Molecular Formula: C29H27N5O2
Molecular Weight: 477.568
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900892-67-3 |
|---|---|
| Molecular Formula | C29H27N5O2 |
| Molecular Weight | 477.568 |
| IUPAC Name | 6-benzyl-10-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
| Standard InChI | InChI=1S/C29H27N5O2/c1-21-9-8-14-33-26(21)30-27-24(28(33)35)19-25(34(27)20-22-10-4-2-5-11-22)29(36)32-17-15-31(16-18-32)23-12-6-3-7-13-23/h2-14,19H,15-18,20H2,1H3 |
| Standard InChI Key | XFGGTYHSJQATFH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Introduction
The compound 1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule with a unique structural framework. It integrates a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, a benzyl group, and a phenylpiperazine moiety. This combination suggests potential interactions with biological targets, particularly due to the presence of nitrogen-containing heterocycles.
Structural Features
-
Scaffold: The compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity in various medicinal chemistry applications.
-
Substituents: It includes a benzyl group and a phenylpiperazine-1-carbonyl moiety, which are crucial for its pharmacological properties.
-
Molecular Weight: Although specific data for this exact compound is not readily available, similar compounds typically have molecular weights in the range of 400-500 g/mol.
Synthesis Methods
The synthesis of such complex heterocyclic compounds often involves multi-step reactions. Common methods include:
-
Cyclization Reactions: These are used to form the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.
-
Coupling Reactions: These are employed to attach the benzyl and phenylpiperazine groups to the core structure.
Biological Activity
Compounds with similar structures have shown significant biological activities:
-
Neurotransmitter Modulation: They can interact with serotonin and dopamine receptors, suggesting potential applications in central nervous system disorders.
-
Antitumor Activity: Pyrido-pyrimidine analogues have been studied for their antitumor properties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Quinoline scaffold | Antimalarial properties |
| Phenylpiperazine Derivatives | Piperazine linked to phenyl groups | CNS activity |
| Pyrido-Pyrimidine Analogues | Similar heterocyclic structures | Antitumor activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume